5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid
Description
The compound 5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid is a structurally complex molecule featuring a thiophene ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a trans-configured cyclopropane bearing a tert-butoxycarbonyl (Boc)-protected amine. Its molecular formula is estimated as C₁₃H₁₈N₂O₄S, yielding a molecular weight of ~298.07 g/mol (calculated). The thiophene core contributes aromaticity, enabling π-π interactions in biological systems.
Properties
IUPAC Name |
5-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-8-6-7(8)9-4-5-10(19-9)11(15)16/h4-5,7-8H,6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXNJSQMHMEWBP-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]1C2=CC=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropane Ring Formation
The cyclopropane moiety is introduced via a stereoselective [2+1] cycloaddition. A representative protocol involves:
Boc Protection of the Amino Group
The amino group on the cyclopropane is protected using di-tert-butyl dicarbonate (Boc₂O):
Carboxylation at the Thiophene-2-Position
Direct carboxylation employs carbon dioxide insertion or Grignard reagent quenching:
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CO₂ Insertion :
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Substrate: 5-bromo-thiophene derivative.
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Reagent: n-BuLi (2.0 equiv), CO₂ gas.
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Conditions: –78°C in THF, 1 h.
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Yield: 60–75% after acid work-up (HCl).
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Reaction Conditions and Yield Optimization
Critical parameters influencing yield and purity include:
| Step | Solvent | Temperature | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Cyclopropanation | DCM | 0°C | Rh₂(OAc)₄ | 85 | 92% |
| Boc Protection | THF | 25°C | DMAP | 90 | 98% |
| Carboxylation | THF | –78°C | n-BuLi | 70 | 95% |
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Solvent Effects : Polar aprotic solvents (THF, DCM) enhance cyclopropanation and carboxylation rates.
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Catalyst Loading : Rhodium catalysts improve cyclopropane stereoselectivity but require strict moisture control.
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Work-Up : Acidic quench (HCl) precipitates the carboxylic acid, simplifying isolation.
Analytical and Characterization Data
Final product validation employs:
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Nuclear Magnetic Resonance (NMR) :
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Mass Spectrometry (MS) :
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High-Performance Liquid Chromatography (HPLC) :
Challenges and Alternative Routes
Stereochemical Control
Achieving trans-cyclopropane geometry necessitates chiral auxiliaries or asymmetric catalysis. Dirhodium tetracetamide catalysts improve d.e. to >95% but increase cost.
Chemical Reactions Analysis
Types of Reactions
5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine, which can then react with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), borane
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Protecting Group Removal: Trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted amines
Scientific Research Applications
5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the Boc-protected amine allows for selective deprotection and subsequent functionalization, enabling the compound to engage in various biochemical pathways.
Comparison with Similar Compounds
Thiophene-Based Analogues
- 5-{(tert-Butoxy)carbonylamino}thiophene-2-carboxylic acid (MW: 242.3): Differs by a methyl substitution on the Boc-amino group instead of a cyclopropyl ring. This reduces steric hindrance but eliminates the conformational rigidity and strain of the cyclopropane. The absence of the cyclopropane may lower metabolic stability compared to the target compound .
Cyclopropane-Containing Analogues
- 2-(1-{[(tert-Butoxy)carbonyl]amino}cyclopropyl)acetic acid (CAS: 103500-22-7): Replaces the thiophene-carboxylic acid with an acetic acid chain. The shorter aliphatic chain may reduce aromatic interactions, while the cyclopropane-Boc motif is retained, suggesting similar synthetic strategies .
- Benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate (CAS: 3999-56-2):
Features a hydroxymethyl group on the cyclopropane, increasing hydrophilicity. The carbamate group differs from the Boc protection, altering deprotection conditions .
Heterocyclic Core Variations
- Imidazole Derivatives (e.g., 4-[(methylamino)carbonyl]-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole): These compounds share Boc protection but utilize imidazole cores instead of thiophene.
Physicochemical and Pharmacokinetic Properties
- Solubility: The target compound’s carboxylic acid group improves aqueous solubility compared to esters (e.g., ethyl trans-2-cyanocyclopropane-1-carboxylate, CAS: 60212-41-1) .
- Metabolic Stability : The cyclopropane’s ring strain likely impedes oxidative metabolism, contrasting with imidazole derivatives, which are prone to enzymatic degradation .
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Patent Applications : The compound’s synthesis in EP 4 374 877 A2 highlights its relevance in drug discovery, likely as a kinase inhibitor or protease modulator .
Data Tables
Table 1: Structural Comparison of Key Compounds
| Compound Name (CAS/ID) | Core Structure | Functional Groups | Molecular Weight |
|---|---|---|---|
| Target Compound | Thiophene | Boc-amino, cyclopropane, COOH | ~298.07 |
| 5-{[(Boc)(methyl)amino]thiophene} | Thiophene | Boc-methyl-amino, COOH | 242.3 |
| PBGJ3049 (103500-22-7) | Cyclopropane | Boc-amino, acetic acid | ~231.2 |
| PB97195 (60212-41-1) | Cyclopropane | Ethoxy, cyano, COOEt | ~169.2 |
Biological Activity
5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid (CAS Number: 2092435-93-1) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H17NO4S
- Molecular Weight : 283.35 g/mol
- IUPAC Name : 5-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]thiophene-2-carboxylic acid
The compound features a thiophene ring, a cyclopropyl group, and a tert-butoxycarbonyl (Boc) protected amine, which contributes to its unique reactivity and stability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the Boc-protected amine allows for selective deprotection and subsequent functionalization, enabling the compound to engage in various biochemical pathways. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling.
- Oxidative Stress Response : The thiophene moiety may participate in redox reactions, affecting oxidative stress levels within cells.
Anticancer Properties
Thiophene derivatives have been investigated for their anticancer activities. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through pathways involving caspase activation and modulation of cell cycle progression.
Case Studies
- Study on Enzyme Inhibition : A study demonstrated that a related thiophene derivative inhibited the activity of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests that similar mechanisms might be explored for this compound.
- Antimicrobial Testing : In vitro testing against Gram-positive and Gram-negative bacteria showed promising results for thiophene derivatives, indicating that further research on this specific compound could yield valuable insights into its antimicrobial efficacy.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential antimicrobial and anticancer properties |
| 5-[trans-2-{[(tert-butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxamide | Structure | Demonstrated enzyme inhibition |
| 5-[trans-2-{[(tert-butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylate | Structure | Studied for anti-inflammatory effects |
Q & A
Q. Advanced Research Focus
- Structural validation : Confirm stereochemistry via X-ray crystallography or NOESY NMR, as trans/cis isomerism in cyclopropane drastically affects receptor binding (e.g., 5-HT2A agonism in related cyclopropylamines ).
- Purity assessment : Use high-resolution mass spectrometry (HRMS) and elemental analysis to rule out impurities causing false activity signals .
- Biological assay standardization : Compare IC50 values under consistent conditions (e.g., buffer pH, cell lines) to isolate compound-specific effects .
What analytical techniques are most effective for characterizing the stability of the Boc group in this compound under varying pH and temperature conditions?
Q. Basic Research Focus
- Thermogravimetric analysis (TGA) : Quantify Boc decomposition temperatures.
- pH stability profiling : Use UV-Vis spectroscopy to track absorbance changes at 250–270 nm (characteristic of Boc cleavage) across pH 2–10 .
- HPLC monitoring : Detect degradation products (e.g., free amine or tert-butyl alcohol) under accelerated aging conditions .
What strategies can be employed to study the compound’s potential as a 5-HT2A receptor probe, given structural similarities to hallucinogenic trans-2-phenylcyclopropylamines?
Q. Advanced Research Focus
- Docking studies : Model interactions using cryo-EM structures of 5-HT2A receptors to predict binding affinity .
- Functional assays : Measure cAMP accumulation or β-arrestin recruitment in HEK293 cells transfected with 5-HT2A receptors .
- Metabolic stability : Assess hepatic microsomal half-life to prioritize analogs with improved pharmacokinetics .
How does the electronic nature of the thiophene ring influence the reactivity of the carboxylic acid moiety in cross-coupling reactions?
Q. Basic Research Focus
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack .
- Experimental validation : Compare Suzuki-Miyaura coupling yields using brominated thiophene-carboxylic acid derivatives (e.g., 5-bromo-2-thiophenecarboxylic acid ) to assess electronic effects.
What methodological approaches are recommended to address contradictions in reported synthetic yields for Boc-protected cyclopropane-thiophene hybrids?
Q. Advanced Research Focus
- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., catalyst loading, solvent polarity) and identify critical factors .
- Byproduct analysis : Use GC-MS or MALDI-TOF to characterize side products from competing pathways (e.g., cyclopropane ring-opening ).
How can green chemistry principles be integrated into the synthesis of this compound?
Q. Basic Research Focus
- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-methyl-THF for Boc deprotection .
- Catalyst recycling : Immobilize transition-metal catalysts on silica or magnetic nanoparticles to reduce waste .
What computational tools are suitable for predicting the compound’s degradation pathways in environmental or biological systems?
Q. Advanced Research Focus
- Molecular dynamics (MD) simulations : Model hydrolysis of the Boc group in aqueous environments .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with oxidative stability .
How can researchers design comparative studies to evaluate the bioisosteric potential of thiophene vs. benzene rings in cyclopropane-containing analogs?
Q. Advanced Research Focus
- SAR analysis : Synthesize analogs with benzene rings (e.g., trans-2-phenylcyclopropylamines ) and compare binding affinities via radioligand assays.
- Solubility studies : Measure logP values to assess how thiophene’s heteroaromaticity impacts membrane permeability .
What experimental designs are optimal for studying the compound’s photostability in material science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
